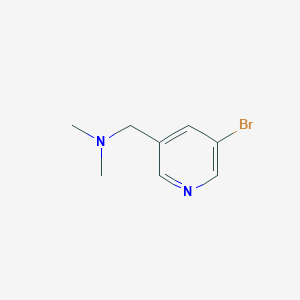

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVVKZWZFMYZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470260 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908864-98-2 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

CAS Number: 908864-98-2

For Research Use Only

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the chemical properties and potential synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of public data for this specific compound, this guide also incorporates information on closely related 3,5-disubstituted pyridines to provide a broader context for its potential applications and synthesis.

Compound Identification and Properties

This compound is a brominated pyridine derivative. While detailed experimental data is scarce, the fundamental properties derived from its structure are summarized below.

| Property | Value | Source |

| CAS Number | 908864-98-2 | PubChem[1] |

| Molecular Formula | C₈H₁₁BrN₂ | PubChem[1] |

| Molecular Weight | 215.09 g/mol | PubChem[1] |

| Synonyms | 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine | PubChem[1] |

Note: No experimental data on physical properties such as melting point, boiling point, or spectral analysis (NMR, IR, MS) were found in the public domain.

Potential Synthesis Routes

A definitive, published experimental protocol for the synthesis of this compound could not be located. However, based on established organic chemistry principles and published syntheses of analogous 3,5-disubstituted pyridines, a plausible synthetic pathway can be proposed. A common strategy involves the reductive amination of a corresponding aldehyde or the substitution of a leaving group on the methyl group.

Proposed Experimental Protocol: Reductive Amination of 5-Bromonicotinaldehyde

This hypothetical protocol is based on standard reductive amination procedures.

Materials:

-

5-Bromonicotinaldehyde

-

Dimethylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

A weak acid catalyst (e.g., acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve 5-bromonicotinaldehyde (1 equivalent) in anhydrous DCM or DCE.

-

Add dimethylamine (1.1-1.5 equivalents). If using the hydrochloride salt, a tertiary amine base like triethylamine (1.1-1.5 equivalents) should also be added.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Logical Workflow for Proposed Synthesis

Caption: Proposed reductive amination workflow for the synthesis of the target compound.

Biological Activity and Applications

There is no specific biological data available for this compound in the reviewed literature. However, the 3,5-disubstituted pyridine scaffold is a common motif in medicinal chemistry. Compounds with this core structure have been investigated for a range of biological activities, including:

-

Antimicrobial Agents: Some 3,5-disubstituted pyridines have shown activity against various bacterial and fungal strains.

-

Anticancer Agents: Certain pyridine derivatives have been evaluated for their potential to inhibit tumor cell growth.

-

CNS Receptor Ligands: The pyridine ring is a key component of many molecules that interact with central nervous system targets, such as nicotinic acetylcholine receptors.

Given these precedents, this compound could be a valuable intermediate or a candidate molecule for screening in drug discovery programs targeting these areas. The bromo-substituent provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Diagram of Potential Derivatization

Caption: Potential cross-coupling reactions for derivatization of the core molecule.

Safety and Handling

| Hazard Class | Description |

| Acute Toxicity | Oral, Category 3 . The related primary amine is classified as toxic if swallowed (H301)[2]. |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a research chemical with limited publicly available data. This guide has provided its known properties and a plausible, though hypothetical, synthetic route based on established chemical literature for similar compounds. The 3,5-disubstituted pyridine core suggests its potential as a building block in medicinal chemistry, particularly for developing novel therapeutics. Researchers working with this compound should exercise caution, adhering to safety protocols for related toxic compounds, and are encouraged to perform full analytical characterization upon synthesis or acquisition.

References

An In-Depth Technical Guide to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetic intermediate, 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine.

Chemical Identity and Properties

This compound is a substituted bromopyridine derivative. Its structure features a pyridine ring brominated at the 5-position and bearing a dimethylaminomethyl group at the 3-position. This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂ | [PubChem][1] |

| Molecular Weight | 215.09 g/mol | [PubChem][1] |

| CAS Number | 908864-98-2 | [PubChem][1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine | [PubChem][1] |

| Physical Form | Solid (Predicted) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The most direct and industrially relevant synthetic route to this compound is through the reductive amination of its corresponding aldehyde precursor, 5-bromo-3-pyridinecarboxaldehyde.

Proposed Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 5-bromonicotinic acid, involving reduction to the aldehyde followed by reductive amination.

Caption: Proposed two-step synthesis of the target compound.

Representative Experimental Protocol: Reductive Amination

While a specific protocol for this exact transformation is not published, the following procedure is representative of standard reductive amination methods for pyridine aldehydes and can be adapted.

Objective: To synthesize this compound from 5-bromo-3-pyridinecarboxaldehyde.

Materials:

-

5-bromo-3-pyridinecarboxaldehyde (1.0 eq)

-

Dimethylamine (2M solution in THF, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM, add dimethylamine solution (1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using silica gel column chromatography to obtain the pure this compound.

Application in Drug Development

Bromopyridine derivatives are key intermediates in medicinal chemistry. This compound, in particular, is a precursor for the synthesis of novel Prolyl Hydroxylase Domain (PHD) inhibitors.[2] These inhibitors are being developed for the treatment of anemia associated with chronic kidney disease (CKD).

Mechanism of Action: HIF Signaling Pathway

The therapeutic target of PHD inhibitors is the Hypoxia-Inducible Factor (HIF) signaling pathway. HIF is a master transcription factor that regulates the body's response to low oxygen levels (hypoxia).[2]

-

Under Normal Oxygen (Normoxia): The HIF-1α subunit is continuously synthesized. However, Prolyl Hydroxylase Domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[3][4]

-

Under Low Oxygen (Hypoxia): PHD enzymes are inactive due to the lack of their oxygen co-substrate. HIF-1α is therefore not hydroxylated and is not degraded. It accumulates, translocates to the nucleus, and dimerizes with the HIF-1β subunit.[2][3] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of hundreds of genes.[2]

-

Role of PHD Inhibitors: Small molecules like those synthesized from this compound act as PHD inhibitors. By blocking PHD activity even in the presence of oxygen, they mimic a hypoxic state. This stabilizes HIF-1α, leading to the transcription of target genes, most notably Erythropoietin (EPO).[1][2] Increased EPO production stimulates erythropoiesis (red blood cell production), thereby treating anemia.[2]

Visualization of the HIF-1 Signaling Pathway

The following diagram illustrates the HIF-1 signaling pathway and the intervention point for PHD inhibitors.

Caption: The HIF-1 signaling pathway under normoxia and hypoxia/inhibition.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring brominated at the 5-position and bearing a dimethylaminomethyl group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine |

| CAS Number | 908864-98-2[1] |

| Molecular Formula | C₈H₁₁BrN₂[1] |

| SMILES | CN(C)CC1=CC(=CN=C1)Br |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 215.09 g/mol [1] |

| Melting Point | Data not available |

| Boiling Point | Data not available (Boiling point of the related compound 1-(5-Bromopyridin-3-yl)-N-methylmethanamine is 125 °C)[2] |

| Solubility | Data not available |

| Appearance | Data not available |

Spectral Data:

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been identified in the searched resources.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of 3-amino-5-bromopyridine. One reported method utilizes aqueous formaldehyde and a reducing agent.[3]

Synthesis from 3-Amino-5-bromopyridine

A reported synthesis of 5-bromo-3-dimethylaminopyridine (a synonym for the target compound) involves the reaction of 3-amino-5-bromopyridine with aqueous formaldehyde in the presence of acetic acid and sodium triacetoxyborohydride, affording the product in a 23% yield.[3]

Experimental Workflow:

References

Technical Guide: Structure Elucidation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic route and details the expected analytical data based on analogous compounds and established principles of spectroscopic analysis. This guide serves as a practical framework for the synthesis, purification, and structural confirmation of the title compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Logical workflows and chemical structures are visualized using Graphviz diagrams to enhance clarity.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of the bromopyridine moiety and the dimethylaminomethyl group suggests its utility as a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application in any field. This guide details the necessary steps and expected outcomes for the comprehensive characterization of its chemical structure.

Proposed Synthesis

A plausible synthetic route to obtain this compound involves a two-step process starting from 3-bromo-5-methylpyridine. The first step is a radical bromination to form the benzylic bromide, followed by a nucleophilic substitution with dimethylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

This protocol is adapted from the synthesis of the isomeric 2-bromo-5-bromomethylpyridine[1].

-

To a solution of 3-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under an inert atmosphere for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 3-bromo-5-(bromomethyl)pyridine.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add an excess of a solution of dimethylamine (2.0-3.0 eq) in THF or water to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the final product.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (Pyridine) |

| ~8.4 | s | 1H | H-6 (Pyridine) |

| ~7.8 | t | 1H | H-4 (Pyridine) |

| ~3.5 | s | 2H | -CH₂-N |

| ~2.2 | s | 6H | -N(CH₃)₂ |

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~138 | C-3 (Pyridine) |

| ~122 | C-5 (Pyridine, C-Br) |

| ~63 | -CH₂-N |

| ~45 | -N(CH₃)₂ |

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2800 | Medium | C-H stretching (aliphatic) |

| ~1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1250-1000 | Strong | C-N stretching |

| ~700-600 | Strong | C-Br stretching |

-

Acquire the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of sample preparation.

-

Place a small amount of the solid sample on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 214/216 | Molecular ion peak [M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 171/173 | [M - N(CH₃)₂]⁺ |

| 135 | [M - Br]⁺ |

| 44 | [N(CH₃)₂]⁺ |

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

-

Acquire the mass spectrum in positive ion mode.

-

Perform fragmentation analysis (MS/MS) on the molecular ion peak to confirm the structure.

Conclusion

This technical guide outlines a systematic approach for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and employing the detailed analytical protocols, researchers can confidently prepare and characterize this compound. The predicted spectroscopic data provided herein, based on the analysis of analogous structures, serves as a reliable reference for confirming the identity and purity of the synthesized molecule. The successful characterization of this compound will enable its further exploration in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine from 3,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for producing 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a valuable building block in medicinal chemistry and drug development, starting from the commercially available 3,5-dibromopyridine. The synthesis involves a selective monolithiation and formylation to yield the key intermediate, 5-bromo-3-pyridinecarboxaldehyde, followed by a reductive amination to afford the target compound.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below. The pathway is designed for efficiency and selectivity, utilizing well-established organometallic and reductive amination chemistries.

Caption: Overall synthesis pathway from 3,5-dibromopyridine to the target compound.

Step 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde via Lithium-Halogen Exchange

This initial step involves a selective bromine-lithium exchange at the 3-position of 3,5-dibromopyridine using n-butyllithium at low temperature. The resulting organolithium intermediate is then quenched with N,N-dimethylformamide (DMF) to yield 5-bromo-3-pyridinecarboxaldehyde. This method is a common and effective strategy for the formylation of aryl halides.[1][2][3]

Experimental Protocol

Materials:

-

3,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-bromo-3-pyridinecarboxaldehyde can be purified by flash column chromatography on silica gel.

Quantitative Data (Step 1)

| Parameter | Value/Description | Reference |

| Starting Material | 3,5-Dibromopyridine | General |

| Key Reagents | n-Butyllithium, N,N-Dimethylformamide | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Temperature | -78 °C | [4][5] |

| Reaction Time | ~2-3 hours | Adapted from[4] |

| Typical Yield | 60-75% (Estimated based on similar reactions) | General Knowledge |

| Purification | Flash Column Chromatography | General |

Step 2: Synthesis of this compound via Reductive Amination

The second step involves the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an effective and mild reducing agent for this transformation, selectively reducing the intermediate iminium ion in the presence of the aldehyde.[6][7][8]

Experimental Protocol

Materials:

-

5-Bromo-3-pyridinecarboxaldehyde

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium acetate

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), dimethylamine hydrochloride (2.0 eq), sodium acetate (1.6 eq), and a catalytic amount of acetic acid (0.6 eq) in THF.

-

Stir the solution at 0 °C for 5 minutes.

-

Add sodium triacetoxyborohydride (2.2 eq) to the solution in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield this compound.

Quantitative Data (Step 2)

| Parameter | Value/Description | Reference |

| Starting Material | 5-Bromo-3-pyridinecarboxaldehyde | General |

| Key Reagents | Dimethylamine hydrochloride, Sodium triacetoxyborohydride | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time | 1-3 hours | |

| Typical Yield | ~77% (Based on a similar reaction) | |

| Purification | Column Chromatography |

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for the two-step synthesis.

This comprehensive guide provides a detailed and actionable pathway for the synthesis of this compound. The methodologies are based on established chemical principles and supported by literature precedents, ensuring a high probability of success for researchers in the field.

References

- 1. Formylation - Common Conditions [commonorganicchemistry.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Technical Guide: Spectroscopic and Synthetic Overview of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to a lack of readily available experimental spectra in reviewed literature and databases, this document focuses on predicted spectroscopic characteristics and provides a general synthetic protocol. The information is intended to support researchers in the identification, synthesis, and further investigation of this compound.

Compound Identification

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-5-((dimethylamino)methyl)pyridine |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol [1] |

| CAS Number | 908864-98-2[1] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and have not been confirmed by experimental results.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.55 | d | 1H | H-2 (Pyridine) |

| ~8.48 | d | 1H | H-6 (Pyridine) |

| ~7.80 | t | 1H | H-4 (Pyridine) |

| ~3.45 | s | 2H | -CH₂- |

| ~2.25 | s | 6H | -N(CH₃)₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-6 (Pyridine) |

| ~148.5 | C-2 (Pyridine) |

| ~139.0 | C-4 (Pyridine) |

| ~136.0 | C-3 (Pyridine) |

| ~121.0 | C-5 (Pyridine) |

| ~63.0 | -CH₂- |

| ~45.0 | -N(CH₃)₂ |

Predicted Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Predicted [M+H]⁺ | m/z 215.0182, 217.0162 |

| Key Fragmentation | Expected loss of the dimethylamino group. |

| Isotopic Pattern | Characteristic bromine isotopic pattern with two major peaks of approximately equal intensity separated by 2 m/z units. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1580-1550 | Strong | C=C/C=N stretch (pyridine ring) |

| ~1450 | Medium | CH₂/CH₃ bend |

| ~1100-1000 | Medium | C-N stretch |

| ~700-600 | Strong | C-Br stretch |

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from established methods for the synthesis of related 3-(dialkylaminomethyl)pyridines.

General Synthesis via Reductive Amination

A common method for the synthesis of such compounds is the reductive amination of the corresponding aldehyde.

Starting Materials:

-

5-Bromo-3-pyridinecarboxaldehyde

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-Bromo-3-pyridinecarboxaldehyde in dichloromethane, add a solution of dimethylamine.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthetic Workflow

Caption: General synthetic workflow via reductive amination.

Structural Relationship

Caption: Reactants leading to the final product structure.

References

In-Depth Technical Guide: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of the pyridine derivative, 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of direct research on this specific compound, this paper also incorporates data from closely related analogues to provide a thorough understanding of its potential applications and characteristics.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. The presence of the bromine atom and the dimethylaminomethyl group at the 3 and 5 positions of the pyridine ring, respectively, makes it a valuable scaffold for further chemical modifications and a potential candidate for biological activity screening.

| Property | Value | Reference |

| Molecular Formula | C8H11BrN2 | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Synonyms | 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine | [1] |

| CAS Number | 908864-98-2 | [1] |

| Physical Form | Solid (inferred from related compounds) | [2] |

Synthesis and Experimental Protocols

A likely precursor for the synthesis is 1-(5-bromopyridin-3-yl)methanamine.[2] The final N,N-dimethylation step can be achieved through a standard Eschweiler-Clarke reaction or reductive amination.

Proposed Synthetic Pathway:

A potential synthetic route starting from 3-amino-5-bromopyridine is outlined below. This approach leverages a known procedure for a closely related isomer, 5-Bromo-3-dimethylaminopyridine, which was synthesized from 3-amino-5-bromopyridine with a 23% yield.[3]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(5-Bromopyridin-3-yl)methanamine (Precursor)

This step would likely involve the reduction of a corresponding nitrile or the reductive amination of a suitable carbonyl compound, which is a common method for synthesizing primary amines.

Step 2: Synthesis of this compound (Target Compound) via Eschweiler-Clarke Reaction

-

Reaction Setup: To a solution of 1-(5-bromopyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (e.g., 3.0 eq) followed by an excess of formic acid (e.g., 3.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred for several hours (e.g., 4-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is basified with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, to a pH of approximately 9-10.

-

Extraction: The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While no specific biological data for this compound has been reported, the broader class of 3,5-disubstituted pyridines has been investigated for various therapeutic applications.

Antimicrobial and Antitumor Potential:

Research on 3,5-disubstituted pyridines has indicated their potential as antimicrobial and antitumor agents.[4] The specific substitutions on the pyridine ring play a crucial role in their biological activity. For instance, the introduction of halogen atoms and various amino or alkylamino groups can significantly influence the compound's interaction with biological targets.

Enzyme Inhibition:

Derivatives of 3-substituted pyridines have been identified as potent inhibitors of enzymes such as farnesyl-protein transferase (FPT).[5] In these studies, halogen substituents at the 3-position, including bromo, were found to be effective.[5]

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation:

Analogues with substitutions at the 5-position of the pyridine ring have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors.[6] These studies have identified both agonists and antagonists, highlighting the potential for this class of compounds in neuroscience research.[6]

Caption: Potential biological activities of the target compound.

Conclusion and Future Directions

This compound represents a chemical entity with unexplored potential in medicinal chemistry and drug discovery. While direct experimental data is scarce, the synthesis of this compound is feasible through established chemical transformations. The known biological activities of structurally related 3,5-disubstituted pyridines suggest that this compound warrants further investigation for its potential antimicrobial, antitumor, and enzyme-inhibitory properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening in various biological assays to elucidate its therapeutic potential. Structure-activity relationship studies on a library of related analogues would be invaluable in optimizing its activity and identifying lead compounds for further development.

References

- 1. This compound | C8H11BrN2 | CID 11665671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 3-Aminomethyl-5-bromopyridine Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Within this vast chemical space, 3-aminomethyl-5-bromopyridine derivatives are emerging as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological potential, and experimental evaluation of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 3-Aminomethyl-5-bromopyridine Derivatives

The synthesis of 3-aminomethyl-5-bromopyridine derivatives can be achieved through various organic chemistry routes. A common strategy involves the modification of commercially available starting materials such as 3,5-dibromopyridine or 5-bromonicotinic acid.

One facile and efficient method for synthesizing 3-amino-5-bromopyridine derivatives involves microwave-assisted synthesis. This approach offers advantages over conventional heating methods, including shorter reaction times and improved yields.[1] For example, reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation provides a rapid and scalable route to various 3-amino-5-bromopyridine derivatives.[1]

Another versatile method for creating diversity in this scaffold is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the pyridine ring, starting from a suitable bromo-substituted pyridine precursor.

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 3-aminomethyl-5-bromopyridine derivatives.

Biological Potential and Therapeutic Applications

Derivatives of the 3-aminomethyl-5-bromopyridine core have demonstrated potential in several therapeutic areas, most notably in oncology and for their enzyme inhibitory activity.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of pyridine derivatives against various cancer cell lines. While specific data for 3-aminomethyl-5-bromopyridine derivatives is still emerging, related compounds have shown significant promise. For instance, a series of 3-aminomethyl pyridine chalcone derivatives displayed potent antiproliferative activity.[2] One notable compound from this series exhibited an exceptionally low IC50 value of 0.0067 µM against the MCF-7 breast cancer cell line, indicating its high potency.[2] These compounds are believed to exert their anticancer effects through mechanisms such as DNA binding and the induction of apoptosis.[2]

Another study on novel 3-aminomethyl pyridine derivatives reported significant anticancer activity against A549 lung cancer and MOLT3 leukemia cell lines, with IC50 values as low as 0.2129 µM and 0.14 µM, respectively.[3]

Table 1: Anticancer Activity of Related 3-Aminomethyl Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aminomethyl Pyridine Chalcone Derivative | MCF-7 (Breast) | 0.0067 | [2] |

| 3-Aminomethyl Pyridine Amide Derivative | A549 (Lung) | 0.2129 | [3] |

| 3-Aminomethyl Pyridine Amide Derivative | MOLT3 (Leukemia) | 0.14 | [3] |

Enzyme Inhibition

The structural features of 3-aminomethyl-5-bromopyridine derivatives make them attractive candidates for targeting enzymes involved in various disease pathways. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can form key interactions within enzyme active sites. The bromo substituent can be exploited for further chemical modification or may contribute to binding through halogen bonding.

While specific enzyme inhibition data for this exact class of compounds is limited in the public domain, the broader family of pyridine derivatives is known to inhibit a wide range of enzymes, including kinases, which are critical targets in cancer therapy. For example, various pyridine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinase (TRK).[4]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

MTT Assay Workflow:

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compounds

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.

Apoptosis Analysis Logic:

Caption: Logical flow for the analysis of apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

The 3-aminomethyl-5-bromopyridine scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing data on related compounds, particularly their potent anticancer activities, underscores the potential of this chemical class. Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of 3-aminomethyl-5-bromopyridine derivatives.

Key areas for future investigation include:

-

Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features that contribute to biological activity and selectivity.

-

Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in relevant animal models of disease.

By systematically exploring the chemical space around the 3-aminomethyl-5-bromopyridine core, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejpmr.com [ejpmr.com]

- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general safety and handling guide for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS No. 908864-98-2) based on available data for structurally similar compounds. No comprehensive, publicly available Safety Data Sheet (SDS) with quantitative toxicological data for this specific compound was identified. Therefore, this substance should be handled with extreme caution as a compound with unknown toxicity. A thorough, site-specific risk assessment must be conducted before any handling or use.

Executive Summary

This compound is a substituted pyridine derivative available for research and development purposes. Due to a lack of specific safety and toxicological data, a precautionary approach to its handling and use is imperative. This guide synthesizes available information on analogous brominated pyridine compounds to provide a framework for safe laboratory practices, including hazard assessment, personal protective equipment (PPE) recommendations, and emergency procedures. The information herein should supplement, not replace, a formal risk assessment conducted by qualified safety professionals.

Hazard Identification and Classification (Based on Analogous Compounds)

While specific data for this compound is unavailable, data from structurally similar compounds suggest the following potential hazards.

Table 1: Summary of Potential Hazards from Structurally Similar Compounds

| Hazard Classification | Potential Effects | Source Compound Example(s) | GHS Hazard Statement(s) |

| Acute Oral Toxicity | Toxic or harmful if swallowed. | 1-(5-bromopyridin-3-yl)methanamine | H301 (Toxic if swallowed)[1] |

| Skin Corrosion/Irritation | May cause skin irritation. | 5-Bromopyridine-2,3-diamine, 3-Bromopyridine | H315 (Causes skin irritation)[2][3] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | 5-Bromopyridine-2,3-diamine | H319 (Causes serious eye irritation)[2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | 5-Bromopyridine-2,3-diamine, 3-Bromopyridine | H335 (May cause respiratory irritation)[2][3] |

Note: The information in this table is based on different, though structurally related, chemicals and should be used for preliminary hazard assessment only.

Experimental Protocols: Safe Handling and Storage

Given the unknown nature of the compound, the following protocols are recommended as a minimum standard for handling this compound.

General Handling Protocol

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them frequently.

-

Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be required, based on a formal risk assessment.

-

-

Hygiene Practices: Avoid all personal contact with the material. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

-

Weighing and Transfers: Weighing of the solid compound should be done in a fume hood or a ventilated balance enclosure. All transfers should be performed in a manner that minimizes the generation of dust or aerosols.

Storage Protocol

-

Container: Store in a tightly sealed, clearly labeled container.

-

Conditions: Keep in a dry, cool, and well-ventilated place.[4] Some suppliers recommend storage at 2-8°C.[4]

-

Incompatibilities: Based on general chemical principles for similar compounds, store away from strong oxidizing agents and strong acids.[3]

Spill and Waste Disposal Protocol

-

Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Do not allow the chemical to enter drains.

-

-

Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance.

First Aid Measures

The following are general first aid recommendations. In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety information.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[2]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Visualized Workflows

New Chemical Risk Assessment Workflow

The following diagram outlines a logical workflow for assessing and mitigating risks associated with a chemical with limited safety data.

Caption: New Chemical Risk Assessment Workflow

This workflow provides a systematic approach for researchers to safely manage chemicals with unknown or limited hazard information, emphasizing the precautionary principle.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, including its chemical properties, commercial availability, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in utilizing this compound as a building block or intermediate in the synthesis of novel molecules.

Chemical and Physical Properties

This compound, also known by its synonyms 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine and (5-Bromopyridin-3-ylmethyl)-dimethylamine, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 908864-98-2 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| MDL Number | MFCD13249514 | [1] |

Commercial Availability

This compound is commercially available from various chemical suppliers. The following table lists some of the known vendors. Researchers are advised to contact the suppliers directly for the most current information on pricing, purity, and availability.

| Supplier | Location | Notes |

| BLDpharm | Global | Available for online orders.[2] |

| CymitQuimica | Spain | Provides Safety Data Sheet. |

| Parchem | USA | Specialty chemical supplier. |

Safety Information

A Safety Data Sheet (SDS) for this compound is available from CymitQuimica. Researchers must consult the full SDS for detailed safety and handling information before working with this compound. The following table summarizes key safety data.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

Experimental Protocols and Applications

Extensive searches of scientific literature and patent databases did not yield specific, detailed experimental protocols for the use of this compound in biological assays or as a key component in a synthetic route to a final product. While the synthesis of related 3-amino-5-bromopyridine derivatives has been described, and various pyridine-containing compounds exhibit a wide range of biological activities, no such data is publicly available for this specific molecule.

Due to the absence of published experimental applications, this guide cannot provide detailed methodologies or diagrams of signaling pathways involving this compound at this time.

Logical Relationship of Available Information

The following diagram illustrates the logical flow of information currently available for this compound, from its identification to its potential, yet undocumented, applications.

Caption: Logical workflow from identification to potential application.

Conclusion

This compound is a commercially available chemical compound with defined physical and safety properties. However, its application in experimental research, particularly in the context of drug development and signaling pathway studies, is not documented in publicly accessible resources. This guide serves as a foundational document, and it is hoped that future research will elucidate the potential roles of this molecule in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic transformations and offer a reliable pathway to the target compound from commercially available starting materials. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromo-substituted pyridine ring allows for further functionalization through cross-coupling reactions, while the dimethylaminomethyl group can influence the pharmacokinetic properties of a final drug candidate. The following protocols outline a robust and reproducible multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved via a three-step sequence starting from 5-bromonicotinic acid. The synthetic strategy involves:

-

Reduction of the carboxylic acid to the corresponding primary alcohol.

-

Halogenation of the alcohol to form a more reactive halomethyl intermediate.

-

Nucleophilic substitution with dimethylamine to yield the final product.

An alternative starting point is 5-bromonicotinaldehyde, which can be reduced to the same alcohol intermediate.

Experimental Protocols

3.1. Synthesis of (5-Bromopyridin-3-yl)methanol

This protocol describes the reduction of 5-bromonicotinaldehyde to (5-bromopyridin-3-yl)methanol.

-

Materials:

-

5-Bromonicotinaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromonicotinaldehyde (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-bromopyridin-3-yl)methanol.[1]

-

-

Expected Yield: ~95%[1]

3.2. Synthesis of 5-Bromo-3-(chloromethyl)pyridine

This protocol details the conversion of (5-bromopyridin-3-yl)methanol to 5-bromo-3-(chloromethyl)pyridine.

-

Materials:

-

(5-Bromopyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

-

Procedure:

-

Dissolve (5-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-3-(chloromethyl)pyridine. Further purification may be achieved by column chromatography.

-

3.3. Synthesis of this compound

This final step involves the reaction of 5-bromo-3-(chloromethyl)pyridine with dimethylamine.

-

Materials:

-

5-Bromo-3-(chloromethyl)pyridine

-

Dimethylamine solution (e.g., 40% in water or 2 M in THF)

-

Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

-

Acetonitrile or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 5-bromo-3-(chloromethyl)pyridine (1.0 eq) in acetonitrile or THF in a pressure-resistant flask.

-

Add triethylamine or potassium carbonate (2.0-3.0 eq) to the solution.

-

Add the dimethylamine solution (2.0-5.0 eq).

-

Seal the flask and heat the reaction mixture to 50-70 °C for several hours, or stir at room temperature overnight. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) |

| 1 | 5-Bromonicotinaldehyde | NaBH₄, MeOH | (5-Bromopyridin-3-yl)methanol | 188.02 |

| 2 | (5-Bromopyridin-3-yl)methanol | SOCl₂ | 5-Bromo-3-(chloromethyl)pyridine | 206.47 |

| 3 | 5-Bromo-3-(chloromethyl)pyridine | (CH₃)₂NH | This compound | 215.09 |

Table 2: Typical Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Methanol | 0 | 1 | ~95 |

| 2 | Dichloromethane | 0 to RT | 2-4 | 80-90 |

| 3 | Acetonitrile/THF | RT to 70 | 4-16 | 70-85 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

-

Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas.

-

Dimethylamine is a flammable and corrosive gas/liquid with a strong odor.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) to assess the purity.

Conclusion

The protocols described provide a clear and efficient pathway for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for applications in drug discovery and development.

References

Purification of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine by column chromatography

An Application Note and Protocol for the Purification of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine by Column Chromatography

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery programs. The synthesis of such molecules often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is critical to ensure the integrity of subsequent reactions and biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for separating compounds based on polarity.[2] A key challenge in the chromatography of pyridine derivatives is the interaction between the basic nitrogen atom and the acidic silanol groups on the silica gel surface, which can lead to peak tailing and poor separation.[3] This protocol incorporates the use of a basic modifier in the eluent to mitigate these effects and achieve high purity.

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase (eluent). Non-polar compounds travel through the column more quickly, while polar compounds are retained longer. Due to the presence of a tertiary amine and a pyridine ring, this compound is a polar, basic compound. To prevent strong, irreversible binding and peak tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase.[3][4] This deactivates the acidic sites on the silica, allowing for a clean elution and improved separation.

Materials and Equipment

| Category | Item |

| Glassware | Chromatography column, round-bottom flasks, test tubes, beakers |

| Equipment | Rotary evaporator, TLC tank, UV lamp (254 nm), fume hood |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | n-Hexane (ACS grade), Ethyl acetate (ACS grade), Triethylamine (TEA) |

| Consumables | TLC plates (silica gel 60 F254), cotton or glass wool, sand, pipette |

| Crude Product | Crude this compound |

Experimental Protocol

The overall workflow for the purification process is outlined below. The protocol involves initial method development using Thin-Layer Chromatography (TLC) followed by preparative column chromatography.

Caption: Experimental workflow for the purification of this compound.

Thin-Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the desired product a retention factor (Rf) of approximately 0.2-0.4.[5]

-

Prepare several eluent systems with varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). Add 0.5-1% triethylamine (TEA) to each system to prevent tailing.[3]

-

Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

-

Spot the dissolved crude mixture onto TLC plates and develop them in the prepared eluent systems.

-

Visualize the spots under a UV lamp (254 nm). The target compound, being aromatic, should be UV active.[6]

-

Select the eluent system that provides the best separation between the product spot and major impurities.

| Eluent System (Hexane:EtOAc + 1% TEA) | Rf of Product | Observations |

| 90:10 | ~0.1 | Product moves slightly off the baseline. |

| 70:30 | ~0.3 | Good separation from less polar impurities. |

| 50:50 | ~0.5 | Good separation from more polar impurities. |

Table based on typical behavior of polar amines. Actual Rf values must be determined experimentally.

Based on the hypothetical data above, a gradient elution starting from a less polar system (e.g., 90:10 Hexane:EtOAc) to a more polar one (e.g., 50:50 Hexane:EtOAc) would be effective.

Column Preparation

-

Select a column of an appropriate size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[2]

-

Prepare a slurry of the required amount of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).[2]

-

Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[2]

-

Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[7]

-

Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for better resolution, especially if the crude product is not very soluble in the initial eluent.[4][7]

-

Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[3]

-

Carefully add this powder onto the top layer of sand in the packed column, ensuring a flat, even layer.

Elution and Fraction Collection

-

Carefully add the initial, least polar eluent to the top of the column.

-

Apply gentle air pressure to the top of the column to begin the elution process (flash chromatography).

-

Start collecting fractions in test tubes.

-

Gradually increase the polarity of the eluent according to a predetermined gradient. This allows for the elution of less polar impurities first, followed by the desired product, and finally the more polar impurities.

| Step | Volume (Column Volumes) | Eluent Composition (Hexane:EtOAc + 1% TEA) | Purpose |

| 1 | 2-3 | 95:5 | Elute very non-polar impurities. |

| 2 | 5-10 | 80:20 | Elute less polar impurities. |

| 3 | 10-20 | 70:30 | Elute the target product. |

| 4 | 5-10 | 50:50 | Elute more polar impurities from the column. |

Analysis and Isolation

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the fractions that show a single spot corresponding to the Rf of the pure product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and GC-MS.[2]

Troubleshooting

-

Poor Separation: If separation is poor, consider using a longer column or a shallower, more gradual elution gradient.[4] Ensure the column is packed properly without air bubbles or cracks.[2]

-

Product Tailing on TLC/Column: This is common for amines on silica.[3] Ensure that a sufficient amount of triethylamine (0.5-1%) is added to the eluent to suppress interaction with acidic silica. Alternatively, neutral alumina can be used as the stationary phase.[4]

-

Product Does Not Elute: If the product remains on the column, the eluent system is not polar enough. Increase the proportion of the polar solvent (ethyl acetate) or switch to a more polar system, such as dichloromethane/methanol.[8]

Conclusion

This protocol describes a robust method for the purification of this compound using silica gel flash column chromatography. The key to successful purification is the initial TLC analysis to determine the optimal eluent system and the addition of triethylamine to prevent peak tailing. By following this detailed procedure, researchers can obtain the target compound with high purity, suitable for subsequent applications in research and development.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

Application Note: NMR Characterization of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the characterization process.

Predicted NMR Data